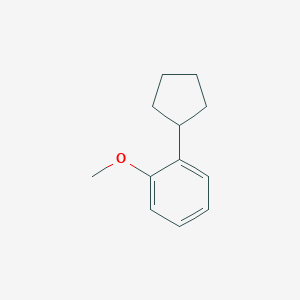

1-Cyclopentyl-2-methoxybenzene

Description

Contextual Significance of Alkyl-Methoxybenzene Frameworks in Contemporary Organic Chemistry

Alkyl-methoxybenzene frameworks are core structural motifs in a vast array of organic molecules. The methoxy (B1213986) group (-OCH3), an ether functional group, significantly influences the chemical properties of the benzene (B151609) ring to which it is attached. wikipedia.org It is an ortho-, para-directing group, meaning it activates these positions on the aromatic ring, making them more susceptible to electrophilic aromatic substitution reactions. wikipedia.org This directing effect is crucial in synthetic organic chemistry for the regioselective functionalization of aromatic compounds.

The alkyl group, a fragment consisting of carbon and hydrogen atoms arranged in a chain or ring, also imparts specific characteristics to the molecule, such as influencing its steric hindrance and electronic properties. ncert.nic.in The combination of an alkyl and a methoxy group on a benzene ring creates a versatile platform for the synthesis of more complex molecules. These frameworks are found in natural products, pharmaceuticals, and materials science, highlighting their importance in contemporary research and development. nih.gov The study of alkyl-methoxybenzenes, such as anisole (B1667542) (methoxybenzene) and its derivatives, provides fundamental insights into reaction mechanisms and synthetic strategies. wikipedia.orgyoutube.com

Structural Classification and Research Relevance of 1-Cyclopentyl-2-methoxybenzene

This compound, also known as 2-cyclopentylanisole, is an aromatic ether. molbase.com Its structure features a cyclopentyl group and a methoxy group attached to adjacent carbon atoms (the ortho position) of a benzene ring. This specific arrangement distinguishes it from its isomers, such as 1-cyclopentyl-4-methoxybenzene (B3242259), where the cyclopentyl and methoxy groups are in a para relationship. The ortho-substitution pattern in this compound can introduce unique steric and electronic effects that influence its reactivity and potential applications.

The research relevance of this compound lies primarily in its role as a synthetic intermediate. smolecule.com Organic chemists utilize this compound as a building block to construct more elaborate molecular architectures. For instance, it can undergo various transformations, including electrophilic substitution on the activated aromatic ring or modifications of the cyclopentyl or methoxy groups. Recent research has highlighted its synthesis through modern catalytic methods, such as transition-metal-catalyzed reductive coupling reactions. smolecule.com These advanced synthetic approaches are crucial for efficiently creating carbon-carbon bonds, a fundamental operation in organic synthesis.

Data Tables

The following tables provide key physicochemical and spectroscopic data for this compound.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C12H16O | chemnet.com |

| Molecular Weight | 176.26 g/mol | |

| Boiling Point | 278.1°C at 760 mmHg | lookchem.com |

| Density | 1.035 g/cm³ | lookchem.com |

| Flash Point | 106.7°C | lookchem.com |

| LogP | 3.26250 | lookchem.com |

| Spectroscopy Type | Key Data Points | Source |

|---|---|---|

| ¹H-NMR (CDCl₃) | δ 7.22–7.14 (m, 2H, aromatic), 6.89–6.81 (m, 2H, aromatic), 3.80 (s, 3H, OCH₃), 2.95 (tt, cyclopentyl CH), and 1.87–1.49 (m, cyclopentyl CH₂) | |

| ¹³C-NMR | δ 157.8 (C-O), 138.7 (ipso-C), and 25.6 (cyclopentyl carbons) | |

| IR Spectrum | Characteristic peaks for C-H (aromatic and aliphatic), C=C (aromatic), and C-O (ether) bonds. | nist.gov |

| Mass Spectrum | Molecular ion peak (M+) at m/z 176. | nist.gov |

Detailed Research Findings

Recent research has focused on the development of efficient synthetic routes to this compound. Transition-metal-catalyzed reductive coupling reactions have emerged as a powerful tool for its synthesis. smolecule.com

One notable method involves the nickel-catalyzed reductive coupling of an aryl bromide with a cyclopentyl halide. smolecule.com This reaction often employs an 8-aminoquinoline (B160924) (AQ) auxiliary ligand to direct the nickel catalyst and can achieve yields as high as 72%. smolecule.com The reaction is typically carried out in tetrahydrofuran (B95107) (THF) at 80°C, with the addition of lithium chloride (LiCl) to improve the solubility and homogeneity of the reaction mixture. smolecule.com

Palladium-catalyzed cross-electrophile coupling presents an alternative strategy. This approach can couple aryltrimethylammonium salts with cyclopentyl bromides using a palladium(II)/magnesium system in THF at room temperature, affording moderate yields. smolecule.com

Furthermore, innovative metallaphotoredox strategies combine photoredox catalysis with nickel catalysis to couple tertiary alkyl halides with methoxy-substituted aryl bromides. smolecule.com This light-mediated method has been shown to produce this compound in a 58% yield, effectively minimizing side reactions like β-hydride elimination, which can be a challenge with sterically hindered substrates. smolecule.com Another documented synthesis involves the hydrogenation of 1-cyclopentylidenemethyl-2-methoxybenzene using a 10% Palladium on carbon catalyst. prepchem.com

Structure

3D Structure

Properties

CAS No. |

3721-81-1 |

|---|---|

Molecular Formula |

C12H16O |

Molecular Weight |

176.25 g/mol |

IUPAC Name |

1-cyclopentyl-2-methoxybenzene |

InChI |

InChI=1S/C12H16O/c1-13-12-9-5-4-8-11(12)10-6-2-3-7-10/h4-5,8-10H,2-3,6-7H2,1H3 |

InChI Key |

LKXGNVYXTCFTCH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C2CCCC2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Preparation

Established Synthetic Routes to 1-Cyclopentyl-2-methoxybenzene

Established methods for the synthesis of this compound include transition metal-catalyzed coupling reactions, hydrofunctionalization strategies, electrophilic aromatic substitution, and multi-step sequences involving organometallic reagents.

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been applied to the formation of this compound. eie.gracs.orgnih.gov These reactions typically involve the coupling of an aryl halide or pseudohalide with an alkyl organometallic reagent, or vice versa, in the presence of a metal catalyst, most commonly palladium, nickel, or iron. eie.grnih.gov

Reductive coupling reactions, where two different electrophiles are coupled in the presence of a reducing agent, have also been utilized. For instance, the reductive coupling of aryl halides with olefins, catalyzed by a combination of palladium and copper hydride, provides a route to alkyl-aryl cross-coupled products. nih.gov Specifically, cyclopentene (B43876) has been shown to be an effective coupling partner in such reactions. nih.gov Another example is the transition-metal-catalyzed reductive coupling that can yield 1-cyclopentyl-4-methoxybenzene (B3242259), a structural isomer, with a 27% yield under optimized conditions.

Aryl-alkyl cross-coupling reactions, such as the Suzuki-Miyaura reaction, are widely used for forming C(sp²)–C(sp³) bonds. nih.govmdpi.com This reaction can couple an aryl halide with an alkylboron reagent. nih.gov For example, the cross-coupling of 2-chloroanisole (B146271) with primary alkyltrifluoroborates has been studied, demonstrating the feasibility of coupling at the sterically hindered ortho position of anisole (B1667542). nih.gov The choice of solvent and ligand is crucial for the success of these reactions, with toluene/H₂O often being a superior solvent system. nih.gov Iron(III) chloride has also been used to catalyze aryl-alkyl cross-coupling reactions to produce intermediates like 1-cyclopentyl-2-(trifluoromethyl)benzene. researchgate.net

The table below summarizes representative conditions for transition metal-catalyzed coupling reactions.

| Reaction Type | Catalyst System | Reactants | Solvent | Yield | Reference |

| Reductive Coupling | Pd(OAc)₂ / RuPhos | 2-chloroanisole, potassium 4-(benzoyloxy)butyltrifluoroborate | Toluene/H₂O | Good to Excellent | nih.gov |

| Reductive Coupling | Pd and CuH catalysis | Aryl bromides, Cyclopentene | Not specified | Efficient | nih.gov |

| Aryl-Alkyl Cross-Coupling | Fe catalyst | Not specified | Not specified | Not specified | google.com |

Hydrofunctionalization reactions, particularly hydroarylation, offer an atom-economical approach to forming carbon-carbon bonds by directly adding a C-H bond of an arene across a C-C multiple bond of an alkene or alkyne. nih.govmdpi.com The hydroarylation of cyclopentene with anisole, catalyzed by transition metals, would directly yield this compound. While direct hydroarylation of unactivated olefins has been achieved using ruthenium(II) catalysts at room temperature, the regioselectivity often favors the less sterically hindered para position in anisole. nih.gov However, nickel-catalyzed hydroarylation has shown promise for regioselective additions. rsc.org The development of catalytic systems that favor ortho-alkylation is an ongoing area of research.

Electrophilic aromatic substitution (EAS) is a fundamental reaction in aromatic chemistry. minia.edu.egmsu.edu The Friedel-Crafts alkylation, a classic EAS reaction, involves the reaction of an alkyl halide or alcohol with an aromatic ring in the presence of a Lewis acid catalyst. shaalaa.comtamu.eduvedantu.com The alkylation of anisole with a cyclopentyl electrophile, such as cyclopentyl chloride or cyclopentanol, would theoretically produce a mixture of ortho- and para-substituted products, including this compound. shaalaa.comcore.ac.uk The methoxy (B1213986) group of anisole is an ortho-, para-directing group, meaning it activates these positions towards electrophilic attack. minia.edu.egmsu.edu However, controlling the regioselectivity to favor the ortho product over the thermodynamically more stable para product can be challenging due to steric hindrance. The choice of Lewis acid and reaction conditions can influence the isomer distribution. researchgate.net

The table below outlines the general conditions for Friedel-Crafts alkylation.

| Reactants | Catalyst | Product(s) | Reference |

| Anisole, Alkyl Halide | Lewis Acid (e.g., AlCl₃) | Ortho- and para-alkylated anisole | shaalaa.comvedantu.com |

| Phenols, Secondary Alcohols | ZnCl₂ / CSA | Ortho-alkylated phenols | researchgate.net |

Multi-step synthetic sequences often employ organometallic reagents like Grignard or organolithium reagents to achieve specific bond formations. libretexts.org One potential route to this compound involves the reaction of a 2-methoxyphenyl organometallic species with a cyclopentyl electrophile. For example, 2-methoxyphenylmagnesium bromide, a commercially available Grignard reagent, can react with a cyclopentyl halide (e.g., cyclopentyl bromide) in an ether solvent. sigmaaldrich.comsciencemadness.org This nucleophilic substitution reaction would directly form the desired C-C bond. The success of Grignard reactions depends heavily on anhydrous conditions and the purity of the magnesium and solvent. libretexts.orgsciencemadness.org

Alternatively, a cyclopentyl Grignard reagent (cyclopentylmagnesium bromide) could react with an electrophilic source of the 2-methoxyphenyl group. sorbonne-universite.fr For instance, reaction with 2-methoxyaryl ketones can lead to 1,4-addition products. sorbonne-universite.fr

Development of Novel and Efficient Synthetic Protocols

Research continues to focus on developing more efficient, selective, and sustainable methods for synthesizing compounds like this compound.

Recent advancements in catalysis have focused on developing systems that can achieve challenging transformations with high selectivity and efficiency. For the synthesis of this compound, this includes the development of catalysts for the direct arylation of C(sp³)-H bonds and for overcoming steric hindrance in cross-coupling reactions. acs.orgresearchgate.net

Palladium-catalyzed α-arylation of esters has been developed for attaching small rings, like cyclopropane (B1198618) and cyclobutane (B1203170), to aromatic compounds. nih.gov Extending this methodology to cyclopentyl esters could provide a direct route to precursors of this compound. The choice of ligand is critical in these reactions, with bulky, electron-rich phosphines often showing superior performance. acs.org

Furthermore, ruthenium-based catalysts have been developed for the ortho-C-H arylation of aromatic acids with sterically hindered aryl halides, a transformation that is challenging for many catalyst systems. dicp.ac.cn While this specific example involves an aryl-aryl coupling, the principle of using a tailored ligand to overcome steric hindrance is applicable to aryl-alkyl couplings as well. The development of phosphine-free palladium catalyst systems is also an area of interest to improve the cost-effectiveness and sustainability of these reactions. researchgate.net

The table below highlights some advanced catalytic systems relevant to arylation reactions.

| Catalyst System | Reaction Type | Key Feature | Reference |

| Palladium / Bulky Phosphine (B1218219) Ligands | α-Arylation of esters | Couples small, strained rings to aromatics | nih.gov |

| Ruthenium / Tetramethylphenanthroline | ortho-C-H Arylation | Couples sterically hindered partners | dicp.ac.cn |

| Silver and Palladium Synergistic Catalysis | Direct Arylation of Arenes | C-H activation of simple arenes | nih.gov |

Application of Green Chemistry Principles in Synthetic Design

The integration of green chemistry principles into the synthesis of this compound is crucial for developing environmentally benign and sustainable processes. A primary focus in this area is the selection of appropriate solvents.

Solvent Selection:

Traditional solvents for ether syntheses, such as diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF), pose certain environmental and safety risks. d-nb.info Green chemistry encourages the use of alternative solvents with improved safety profiles and reduced environmental impact. umb.edu For Grignard reactions, which can be employed to form the cyclopentyl-aryl bond, a systematic evaluation of solvents has been conducted. rsc.org

One promising green solvent is 2-methyltetrahydrofuran (B130290) (2-MeTHF). umb.edursc.org Derived from renewable resources, 2-MeTHF has demonstrated performance equal to or even superior to traditional ethereal solvents in many Grignard reactions. rsc.orgrsc.org Its advantages include a lower tendency to form peroxides, immiscibility with water (which simplifies work-up procedures), and greater stability in the presence of acids and bases. rsc.org Another "green" solvent alternative that has been explored is cyclopentyl methyl ether (CPME). d-nb.inforsc.org CPME is also resistant to peroxide formation and forms an azeotrope with water, facilitating its drying. rsc.org

The choice of solvent can significantly impact reaction efficiency. For instance, in aryl Grignard reactions, 2-MeTHF has shown equivalent performance to THF and Et₂O, making it a preferable choice due to its greener profile. rsc.org In contrast, solvents like CPME have been found to be less effective for certain aryl Grignard reactions. rsc.org The selection of the initiator for the Grignard reaction can also be critical, with studies showing that diisobutylaluminum hydride (DIBAL-H) can be an effective activator in CPME. d-nb.info

Table 1: Comparison of Solvents for Grignard Reactions

| Solvent | Source | Key Advantages | Considerations |

|---|---|---|---|

| 2-Methyltetrahydrofuran (2-MeTHF) | Renewable resources umb.edursc.org | Equal or superior performance to Et₂O and THF rsc.orgrsc.org, suppresses Wurtz coupling by-product rsc.org, less prone to peroxide formation rsc.org, immiscible with water rsc.org | --- |

| Cyclopentyl Methyl Ether (CPME) | Produced from cyclopentene rsc.org | Resistant to peroxide formation rsc.org, forms azeotrope with water for easier drying rsc.org | Can be inferior to traditional solvents in some aryl Grignard reactions rsc.org |

| Diethyl Ether (Et₂O) | Traditional | Common solvent for Grignard reactions d-nb.info | Safety and environmental concerns d-nb.info |

| Tetrahydrofuran (THF) | Traditional | Common solvent for Grignard reactions d-nb.info | Safety and environmental concerns d-nb.info |

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound. Several factors, including the choice of reactants, temperature, and catalysts, play a significant role.

In the context of the Williamson ether synthesis, a common method for forming ether linkages, the yield can be improved by carefully selecting the alkyl halide and optimizing reaction conditions like solvent and temperature. numberanalytics.com Primary alkyl halides are generally preferred to minimize competing elimination reactions. numberanalytics.com The use of polar aprotic solvents can enhance the nucleophilicity of the alkoxide, thereby improving the reaction rate and yield. numberanalytics.comnumberanalytics.com

Strategies to enhance yield include:

Choice of Base and Solvent: The combination of a strong base, such as sodium hydride (NaH), and a polar aprotic solvent like dimethylformamide (DMF) often leads to higher yields in Williamson ether synthesis. numberanalytics.com

Temperature Control: Increasing the reaction temperature can accelerate the reaction rate, but it may also promote undesirable side reactions. numberanalytics.com Therefore, careful temperature control is crucial for optimizing selectivity and yield.

Use of Catalysts and Additives: In some cases, additives like crown ethers can be used to enhance the nucleophilicity of the alkoxide by complexing with the cation. numberanalytics.com Phase transfer catalysts can also be employed to facilitate the reaction between reactants in different phases. numberanalytics.com For syntheses involving Grignard reagents, the choice of activator is important; for example, diisobutylaluminum hydride has been identified as a suitable activator for reactions in CPME. d-nb.info

Reaction Atmosphere: For certain oxidative etherification reactions, conducting the reaction under an oxygen atmosphere has been shown to increase product yields. rsc.org

Table 2: Factors for Optimizing Williamson Ether Synthesis

| Factor | Influence on Reaction | Optimization Strategy |

|---|---|---|

| Alkyl Halide | Structure affects the rate of substitution vs. elimination. | Use primary alkyl halides to minimize elimination. numberanalytics.com |

| Solvent | Polarity and proticity affect nucleophile strength and reaction mechanism. | Use polar aprotic solvents (e.g., DMF, DMSO) to enhance alkoxide nucleophilicity. numberanalytics.comnumberanalytics.com |

| Base | Strength of the base determines the extent of alkoxide formation. | Use strong bases (e.g., NaH, KOtBu) to ensure complete alkoxide formation. numberanalytics.com |

| Temperature | Affects reaction rate and the prevalence of side reactions. | Control temperature to balance reaction speed and selectivity. numberanalytics.com |

| Catalysts/Additives | Can enhance reaction rate and yield. | Consider phase transfer catalysts or crown ethers to improve reactivity. numberanalytics.com |

Considerations for Industrial Scale-Up of Synthetic Processes

Transitioning the synthesis of this compound from the laboratory to an industrial scale introduces a new set of challenges and considerations. bg.ac.rs The primary goals of scale-up are to ensure safety, cost-effectiveness, and process robustness while maintaining high product quality.

Key considerations for industrial scale-up include:

Process Safety: The flammability and potential for peroxide formation of some traditional ether solvents are significant safety concerns on a large scale. d-nb.info The use of greener, safer solvents like 2-MeTHF and CPME can mitigate these risks. rsc.org

Cost-Effectiveness: The cost of starting materials, reagents, and solvents is a major factor in industrial production. Chlorides are often more desirable than bromides from a cost perspective, although they are less reactive. d-nb.info

Atom Economy and Waste Reduction: Green chemistry principles emphasize maximizing the incorporation of all materials used in the process into the final product. umb.edu This involves minimizing waste and avoiding the use of auxiliary substances wherever possible.

Process Automation and Control: Continuous flow reactors can offer advantages over batch processing for industrial-scale synthesis, allowing for better control of reaction parameters and potentially higher yields.

Solvent Recycling: The ability to efficiently recycle solvents is crucial for reducing costs and environmental impact. Solvents like CPME have been shown to be stable under Grignard reaction conditions and can be effectively recycled without compromising reaction yield. d-nb.info

Purification: The need for extensive purification steps, such as chromatography, should be minimized on an industrial scale. bg.ac.rs Developing a process that yields a high-purity product directly from the reaction is highly desirable.

Chemical Reactivity and Mechanistic Studies

Reactivity Profile of the Aromatic Nucleus

The benzene (B151609) ring is the primary site of reactivity, largely governed by the principles of electrophilic aromatic substitution. The substituents present significantly activate the ring towards electrophilic attack compared to unsubstituted benzene.

Electrophilic aromatic substitution (EAS) is a cornerstone of benzene chemistry, and for substituted benzenes, the directing effects of the substituents are paramount. libretexts.org In 1-Cyclopentyl-2-methoxybenzene, both the methoxy (B1213986) (-OCH₃) and cyclopentyl groups are activating and ortho-, para-directing. researchgate.netresearchgate.net

Methoxy Group (-OCH₃): As a strong activating group, the methoxy substituent at C-2 directs incoming electrophiles to the C-4 (para) and C-6 (ortho) positions through resonance stabilization of the intermediate carbocation (the arenium ion). stackexchange.com

Cyclopentyl Group: As a weak activating group (alkyl), the cyclopentyl substituent at C-1 directs incoming electrophiles to the C-2 (ortho), C-4 (para), and C-6 (ortho) positions via inductive effects and hyperconjugation.

The powerful activating effect of the methoxy group is dominant, making the positions ortho and para to it the most nucleophilic. Therefore, electrophilic attack is overwhelmingly favored at the C-4 and C-6 positions. The steric bulk of the adjacent cyclopentyl group at C-1 may slightly hinder attack at the C-6 position, potentially favoring substitution at the C-4 position. numberanalytics.com The rate-determining step in these reactions is typically the initial attack by the electrophile to form the stabilized arenium ion. libretexts.orgresearchgate.net

| Reaction | Reagents | Major Product(s) | Minor Product(s) |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 1-Cyclopentyl-4-nitro-2-methoxybenzene and 1-Cyclopentyl-6-nitro-2-methoxybenzene | Substitutions at C-3 and C-5 |

| Halogenation (Bromination) | Br₂, FeBr₃ | 1-Bromo-4-cyclopentyl-3-methoxybenzene and 1-Bromo-2-cyclopentyl-3-methoxybenzene | Substitutions at C-3 and C-5 |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | (4-Cyclopentyl-3-methoxyphenyl)(alkyl)ketone | Acylation at C-6 (sterically hindered) |

| Sulfonation | Fuming H₂SO₄ | 4-Cyclopentyl-3-methoxybenzenesulfonic acid | Sulfonation at C-6 |

Functional group interconversion (FGI) allows for the transformation of one functional group into another, expanding the synthetic utility of the aromatic ring after an initial substitution has occurred. imperial.ac.ukscribd.com For derivatives of this compound, several standard FGIs are mechanistically feasible. For instance, a nitro group introduced at the C-4 or C-6 position can be readily reduced to an amino group using reagents like H₂ over a palladium catalyst, or SnCl₂ in HCl. This newly formed amine can then be converted into a diazonium salt, a versatile intermediate for introducing a wide array of other functional groups.

| Initial Functional Group (at C-4 or C-6) | Reagents/Conditions | Resulting Functional Group | Reaction Type |

|---|---|---|---|

| -NO₂ | H₂, Pd/C or Sn, HCl | -NH₂ | Reduction |

| -NH₂ | NaNO₂, HCl; then CuX (X=Cl, Br, CN) | -Cl, -Br, -CN | Sandmeyer Reaction |

| -NH₂ | NaNO₂, HCl; then KI | -I | Diazotization/Substitution |

| -NH₂ | NaNO₂, HCl; then HBF₄, heat | -F | Schiemann Reaction |

| -Br or -I | R-B(OH)₂, Pd catalyst, base | -R (Aryl, Alkyl) | Suzuki Coupling |

Transformations Involving the Cyclopentyl Moiety

While the aromatic ring is the most reactive site, the cyclopentyl group can also undergo specific transformations, typically under more forcing conditions.

Hydrogenation: The aromatic ring of this compound can be reduced to a cyclohexane (B81311) ring under catalytic hydrogenation. This reaction typically employs hydrogen gas (H₂) and a noble metal catalyst such as palladium, platinum, or rhodium. lasalle.eduresearchgate.net For example, the analogous reduction of 1-cyclopentyl-4-methoxybenzene (B3242259) yields cyclopentyl-4-methoxycyclohexane, suggesting a similar transformation for the ortho isomer to produce 1-Cyclopentyl-2-methoxycyclohexane.

Dehydrogenation: The reverse process, dehydrogenation, involves the removal of hydrogen from the cyclopentyl ring to introduce unsaturation. scispace.comnih.gov This generally requires high temperatures and a suitable catalyst. Such a reaction could potentially convert the cyclopentyl group into a cyclopentenyl group, yielding a compound like 1-Cyclopent-2-enyl-2-methoxybenzene, which is a known chemical entity. nih.gov This process is often part of "hydrogen borrowing" strategies in catalysis. rsc.org

The cyclopentane (B165970) ring is relatively stable and lacks significant ring strain compared to cyclopropane (B1198618) or cyclobutane (B1203170). chemistrysteps.com Consequently, ring-opening reactions are energetically unfavorable and require specific, often harsh, conditions or radical pathways. researchgate.net

Carbocation rearrangements involving the cyclopentyl group are theoretically possible but not commonly observed unless a carbocation is generated on or adjacent to the ring under specific reaction conditions. libretexts.orgethernet.edu.et For example, the loss of a leaving group from the cyclopentyl ring could initiate a carbocation cascade. However, unlike rearrangements driven by the relief of ring strain (e.g., cyclobutane expanding to cyclopentane), rearrangements within a cyclopentyl system are less common. masterorganicchemistry.com Such transformations are not characteristic of the typical reactivity of this compound.

Chemical Behavior of the Methoxy Substituent

The methoxy group is generally stable under many reaction conditions, including those used for most electrophilic aromatic substitutions. Its primary reactivity involves the cleavage of the aryl-ether bond. This transformation is typically achieved using strong protic acids, most commonly hydrobromic acid (HBr) or hydroiodic acid (HI), at elevated temperatures.

The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack by the halide ion (Br⁻ or I⁻) on the methyl group in an Sₙ2 fashion. This process cleaves the methyl group, leaving a hydroxyl group on the aromatic ring and producing a methyl halide as a byproduct. The final product of this reaction is 2-Cyclopentylphenol (B118607). This ether cleavage is a fundamental reaction for converting aryl ethers back to phenols.

Cleavage and Derivativatization Reactions of the Ether Linkage

The ether linkage in this compound is a key functional group, though ethers are generally known for their low reactivity. libretexts.org The most significant reaction involving this linkage is its cleavage, typically under strongly acidic conditions. libretexts.org The bond between the aromatic ring and the oxygen atom is significantly stronger than the bond between the methyl group and the oxygen, due to the sp² hybridization of the aromatic carbon and resonance effects. Consequently, cleavage reactions selectively break the methyl-oxygen bond, leaving the phenolic hydroxyl group attached to the cyclopentyl-substituted ring. libretexts.orgyoutube.com

This transformation is typically achieved using strong protic acids like hydroiodic acid (HI) or hydrobromic acid (HBr). libretexts.orgmasterorganicchemistry.com The reaction proceeds via an SN2 mechanism. The first step is the rapid protonation of the ether oxygen to form an oxonium ion, which is a much better leaving group (methanol). masterorganicchemistry.com Subsequently, the halide nucleophile (e.g., iodide) attacks the electrophilic carbon of the methyl group, displacing methanol (B129727) and yielding 2-cyclopentylphenol and the corresponding methyl halide. masterorganicchemistry.com Due to the stability of the phenyl cation being unfavorable, the SN1 pathway does not occur at the aryl-oxygen bond. youtube.com

Other reagents can also be employed for the selective demethylation of aryl methyl ethers to yield phenols. These methods are often preferred when other functional groups in the molecule are sensitive to strong acids.

| Reagent | Reaction Type | Expected Products | Notes |

| Hydroiodic Acid (HI) | Acidic Cleavage (SN2) | 2-Cyclopentylphenol, Iodomethane | Classic and effective method; excess HI can convert the resulting alcohol to an alkyl iodide if other susceptible groups are present. masterorganicchemistry.com |

| Hydrobromic Acid (HBr) | Acidic Cleavage (SN2) | 2-Cyclopentylphenol, Bromomethane | Similar to HI but bromide is a slightly weaker nucleophile than iodide. libretexts.org |

| Boron Tribromide (BBr₃) | Lewis Acid Cleavage | 2-Cyclopentylphenol | A powerful and common reagent for cleaving ethers, particularly aryl methyl ethers. organic-chemistry.org |

| 2-(Diethylamino)ethanethiol | Nucleophilic Demethylation | 2-Cyclopentylphenol | Offers the advantage of an odorless workup as the reagent and byproduct are soluble in dilute acid. organic-chemistry.org |

These reactions represent a primary pathway for the derivatization of this compound, converting the relatively inert ether into a more reactive phenolic group, which can then undergo a wide range of further functionalizations.

Alkylation and Arylation Reactions at the Oxygen Atom

Direct alkylation or arylation of the ether oxygen in this compound to form a stable, isolable trialkyloxonium or aryldialkyloxonium salt is not a common synthetic transformation. The lone pairs on the ether oxygen are relatively low in energy, making the ether a weak nucleophile. While the oxygen atom is the site of initial attack in acid-catalyzed cleavage reactions, this involves protonation (a form of alkylation with H⁺) to form a transient oxonium ion intermediate, which immediately undergoes further reaction. libretexts.orgmasterorganicchemistry.com

The formation of stable oxonium salts typically requires a very reactive alkylating agent (e.g., trimethyloxonium (B1219515) tetrafluoroborate) and an ether that does not have readily available pathways for subsequent elimination or rearrangement reactions. For this compound, the conditions required for such a reaction would likely favor other pathways, such as electrophilic substitution on the electron-rich aromatic ring.

Elucidation of Reaction Mechanisms

Detailed Analysis of Catalytic Cycles and Reactive Intermediates

While specific catalytic cycles for this compound are not extensively detailed in the literature, its structure lends itself to participation in well-established catalytic processes like transition-metal-catalyzed C-H functionalization. The principles of these reactions can be used to propose a plausible catalytic cycle. For instance, in a hypothetical palladium-catalyzed C-H arylation with an aryl halide (Ar-X), the cycle would likely involve several key steps and reactive intermediates. nih.govdiva-portal.org

Proposed Catalytic Cycle for Pd-Catalyzed C-H Arylation:

Oxidative Addition: The cycle begins with a low-valent palladium(0) complex, which undergoes oxidative addition with an aryl halide (Ar-X) to form a high-valent palladium(II) intermediate. This Pd(II) species is a key reactive intermediate in the cycle.

Reductive Elimination: The two organic fragments (the aryl group from the halide and the cyclopentyl-methoxyphenyl group) are joined in the reductive elimination step. This forms the new C-C bond, yielding the arylated product.

Catalyst Regeneration: This final step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Throughout this process, various reactive intermediates are formed, including the Pd(0) catalyst, the Pd(II)-aryl halide adduct, and the palladacycle. diva-portal.org The efficiency and selectivity of the reaction are governed by the relative rates of these elementary steps and the stability of the intermediates. acs.org

Studies of Radical and Ionic Reaction Pathways

The chemical transformations of this compound can proceed through either ionic or radical pathways, depending on the reagents and conditions. libretexts.orglibretexts.org

Ionic Reaction Pathways: Ionic mechanisms are characterized by the involvement of charged intermediates such as carbocations, carbanions, or other polarized species. allen.in A classic example is the Friedel-Crafts alkylation or acylation of the benzene ring, which proceeds through a positively charged benzenonium intermediate (also known as an arenium ion or σ-complex). libretexts.org The energetic advantage of reforming the aromatic ring drives the reaction towards substitution rather than addition. libretexts.org Similarly, the acid-catalyzed cleavage of the ether linkage is a quintessential ionic reaction, involving a protonated oxonium ion intermediate followed by nucleophilic attack. libretexts.orgmasterorganicchemistry.com

Radical Reaction Pathways: Radical reactions involve intermediates with unpaired electrons and proceed via a chain reaction mechanism consisting of initiation, propagation, and termination steps. libretexts.org Such pathways can be initiated thermally or photochemically, often with a radical initiator like azobisisobutyronitrile (AIBN). libretexts.orgdokumen.pub For this compound, a radical pathway could be initiated by abstracting a hydrogen atom from the cyclopentyl ring, which contains more easily abstracted secondary C-H bonds compared to the aromatic C-H bonds. The resulting carbon-centered radical could then undergo various reactions, such as addition to a double bond or reaction with a halogen source. libretexts.org

Photoredox catalysis can also generate a radical cation from the aromatic ring of this compound. nih.govnih.gov This highly reactive intermediate can then engage in a variety of transformations, including C-C bond formation. nih.govbeilstein-journals.org

| Feature | Ionic Pathway | Radical Pathway |

| Intermediates | Carbocations, Carbanions, Oxonium ions. allen.in | Free radicals, Radical cations/anions. libretexts.orgallen.in |

| Bond Cleavage | Heterolytic (uneven electron distribution). allen.in | Homolytic (even electron distribution). allen.in |

| Initiation | Typically requires strong acids, bases, or Lewis acids. | Often requires light (photolysis) or heat with a radical initiator (e.g., AIBN). libretexts.orgdokumen.pub |

| Solvent Effects | Highly sensitive to solvent polarity. | Less sensitive to solvent polarity. |

| Example Reaction | Ether cleavage with HBr; Friedel-Crafts acylation. libretexts.orglibretexts.org | Dehalogenation with Bu₃SnH/AIBN; Photoredox-catalyzed C-H functionalization. libretexts.orgnih.gov |

Kinetic and Thermodynamic Investigations of Chemical Transformations

Specific kinetic and thermodynamic data for this compound are scarce. However, valuable insights can be drawn from studies of analogous compounds and general principles of physical organic chemistry.

Kinetic Investigations: The rate of chemical reactions involving this compound is influenced by both electronic and steric factors.

Electronic Effects: The methoxy group (-OCH₃) is an electron-donating group, which activates the aromatic ring towards electrophilic substitution, particularly at the ortho and para positions. libretexts.org However, in this compound, the para position is blocked by the cyclopentyl group (assuming the cyclopentyl group is at position 1), meaning electrophilic attack would be directed to the other ortho and para positions relative to the methoxy group.

Steric Effects: The bulky cyclopentyl group adjacent to the methoxy group creates significant steric hindrance. This would slow down reactions that require attack at the ortho position (C6) or at the ether oxygen itself. For example, in a hypothetical C-H activation at the C6 position, the approach of a bulky catalyst would be sterically hindered.

Rate-Determining Step: In multi-step reactions, one step is typically the slowest and thus rate-determining. For electrophilic aromatic substitution, this is the formation of the high-energy arenium ion intermediate. libretexts.org For SN2 ether cleavage, it is the bimolecular nucleophilic attack on the methyl group. masterorganicchemistry.com

Bond Energies: The cleavage of the ether linkage is thermodynamically governed by the relative strengths of the bonds being broken and formed. The Ar-O bond (approx. 423 kJ/mol) is significantly stronger than the CH₃-O bond (approx. 358 kJ/mol), which is why cleavage occurs selectively at the methyl-oxygen bond.

Intermediate Stability: The stability of intermediates plays a crucial role. In ionic reactions, the ability of the structure to stabilize charge is key. The aromatic ring can stabilize an adjacent positive charge through resonance. In radical reactions, the stability of the radical intermediate is paramount. A radical on the cyclopentyl ring (a secondary radical) would be more stable than a radical on the methyl group (a primary radical).

Reaction Energetics: Theoretical studies on related molecules like cyclopentanone (B42830) provide insight into the potential energy surfaces of radical oxidation reactions. mit.edumit.edu These studies calculate the activation energies and reaction enthalpies for various pathways, such as intramolecular hydrogen migration (1,5-H shift), β-scission, and HO₂ elimination, revealing which pathways are kinetically and thermodynamically favored. mit.educaltech.edu

| Transformation / Parameter | Influencing Factors | Thermodynamic/Kinetic Implication |

| Ether Cleavage (C-O bond) | Ar-O bond is stronger than Alkyl-O bond. | Selective cleavage of the CH₃-O bond is thermodynamically and kinetically favored. |

| Electrophilic Aromatic Substitution | Formation of the arenium ion is the slow step. libretexts.org | The stability of the arenium ion, influenced by substituents, determines the reaction rate. The methoxy group is activating. |

| Radical Abstraction (C-H bond) | C(sec)-H bonds are weaker than C(aryl)-H bonds. | Hydrogen abstraction is more likely to occur on the cyclopentyl ring than the aromatic ring. |

| Reaction Equilibrium | Stability of products vs. reactants. | The high stability of the aromatic ring provides a strong thermodynamic driving force for substitution reactions that regenerate it. libretexts.org |

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone technique for determining the structure of organic compounds in both solution and solid states. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon-hydrogen framework.

High-Resolution Solution-State NMR Techniques (e.g., ¹H, ¹³C, 2D-NMR)

In solution, high-resolution NMR techniques offer a wealth of information about the molecular structure of 1-Cyclopentyl-2-methoxybenzene.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the aromatic protons on the benzene (B151609) ring typically appear in the downfield region of the spectrum, generally between 6.5 and 8.0 ppm. libretexts.org The methoxy (B1213986) group protons (-OCH₃) characteristically resonate as a sharp singlet, while the protons of the cyclopentyl group exhibit complex splitting patterns in the upfield region due to their various chemical and magnetic environments.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The aromatic carbons of the benzene ring absorb between approximately 120 and 150 ppm. libretexts.org The carbon attached to the oxygen of the methoxy group is also found in this region. The carbon of the methoxy group itself typically appears further upfield. The carbons of the cyclopentyl ring will have distinct chemical shifts based on their position relative to the benzene ring. Quaternary carbons, those without any attached hydrogens, such as the carbon of the benzene ring attached to the cyclopentyl group and the one attached to the methoxy group, generally show signals of lower intensity. youtube.commnstate.edu

2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in assembling the molecular puzzle. COSY spectra reveal correlations between protons that are coupled to each other, helping to trace the connectivity within the cyclopentyl ring and identify adjacent protons on the benzene ring. HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each proton signal to its corresponding carbon atom. researchgate.net These techniques are crucial for confirming the substitution pattern on the benzene ring and the structure of the cyclopentyl moiety.

| ¹H NMR Data for a Related Structure | |

| Chemical Shift (δ) ppm | Assignment |

| 7.38 (d, J = 7.2 Hz, 1H) | Aromatic Proton |

| 7.25-7.16 (m, 3H) | Aromatic Protons |

| 6.91 (d, J = 9.2 Hz, 2H) | Aromatic Protons |

| 6.82 (d, J = 9.2 Hz, 2H) | Aromatic Protons |

| 4.95 (s, 2H) | Benzylic Protons |

| 3.73 (s, 3H) | Methoxy Protons |

| 2.35 (s, 3H) | Methyl Protons |

| This table displays ¹H NMR data for a structurally related compound, 1-(2-Methylbenzyloxy)-4-methoxybenzene, to illustrate typical chemical shifts for similar functional groups. rsc.org |

| ¹³C NMR Data for a Related Structure | |

| Chemical Shift (δ) ppm | Assignment |

| 157.1, 137.5, 134.6, 130.8, 129.3, 127.3, 127.2, 126.8, 120.6, 111.5 | Aromatic Carbons |

| 69.8 | Methoxy Carbon |

| 21.3, 16.5 | Alkyl Carbons |

| This table presents ¹³C NMR data for a related aromatic ether to provide context for the expected chemical shifts. rsc.org |

Solid-State NMR Applications for Structural Analysis

While solution-state NMR is more common for this type of molecule, solid-state NMR (ssNMR) can provide valuable information, particularly if the compound is crystalline or amorphous. In the solid state, broader lines are typically observed due to anisotropic interactions. Techniques like Magic Angle Spinning (MAS) are employed to narrow these lines and improve spectral resolution. scispace.com ssNMR can be used to study the conformation and packing of this compound molecules in the solid state, providing insights that are not accessible in solution.

Advanced Diffusion and Relaxation NMR Experiments

Advanced NMR experiments that measure diffusion and relaxation can offer further insights into the molecule's dynamics and its interactions with the solvent. arxiv.orgnih.govnih.gov Diffusion-Ordered Spectroscopy (DOSY) can separate the NMR signals of different components in a mixture based on their diffusion coefficients, which is useful for confirming the purity of the this compound sample. scispace.com Relaxation time measurements (T1 and T2) can provide information about molecular motion and intermolecular interactions. nih.govutexas.edu

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an essential tool for determining the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is capable of measuring the mass of a molecule with very high accuracy. scispace.com For this compound (C₁₂H₁₆O), HRMS can determine its molecular weight to several decimal places. This high precision allows for the unambiguous determination of the elemental formula of the molecule, distinguishing it from other compounds that may have the same nominal mass. rsc.org

Hyphenated Chromatographic-Mass Spectrometric Techniques (e.g., GC-MS, LC-MS)

To analyze complex mixtures or to confirm the identity of a purified compound, mass spectrometry is often coupled with a chromatographic separation technique.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust technique for the analysis of volatile and thermally stable compounds like this compound. epa.gov The sample is first vaporized and separated based on its boiling point and interactions with the GC column. The separated components then enter the mass spectrometer, where they are ionized and their mass-to-charge ratios are measured. The resulting mass spectrum provides a molecular fingerprint that can be compared to spectral libraries for identification. The fragmentation pattern observed in the mass spectrum can also help to elucidate the structure of the molecule. lcms.cz

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis and Structural Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of organic molecules. In a typical MS/MS experiment, the protonated molecule of this compound, [C₁₂H₁₇O]⁺, would be selected and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a veritable fingerprint of the molecule's structure.

The fragmentation of this compound is expected to proceed through several key pathways, dictated by the relative strengths of its chemical bonds and the stability of the resulting fragments. The ether linkage, the bond between the cyclopentyl group and the benzene ring, and the bonds within the cyclopentyl ring are all potential sites for cleavage.

One of the primary fragmentation routes would likely involve the cleavage of the bond between the cyclopentyl substituent and the aromatic ring. This would lead to the formation of a stable cyclopentyl cation or a methoxy-substituted phenyl radical, and vice-versa. Another significant fragmentation pathway would be the loss of the methyl group from the methoxy moiety, resulting in a resonance-stabilized phenoxy cation. Cleavage within the cyclopentyl ring itself, a characteristic fragmentation for cycloalkanes, would also be expected, leading to the loss of ethylene (B1197577) or other small hydrocarbon fragments.

A plausible fragmentation cascade could also be initiated by the loss of a neutral formaldehyde (B43269) molecule (CH₂O) from the methoxy group, followed by further rearrangements and fragmentation of the resulting cyclopentylbenzene (B1606350) radical cation. The analysis of the m/z values of these fragment ions allows for the reconstruction of the original molecular structure, confirming the connectivity of the cyclopentyl, methoxy, and benzene components.

Table 1: Predicted Major Fragment Ions in the MS/MS Spectrum of this compound

| Fragment Ion (m/z) | Proposed Structure/Loss | Significance |

| 177.1274 | [M+H]⁺ | Protonated molecular ion |

| 161 | [M-CH₃]⁺ | Loss of a methyl radical from the methoxy group |

| 147 | [M-CH₂O]⁺ | Loss of a neutral formaldehyde molecule |

| 107 | [C₇H₇O]⁺ | Methoxy-tropylium ion or related isomer |

| 91 | [C₇H₇]⁺ | Tropylium ion from rearrangement of the aromatic ring |

| 69 | [C₅H₉]⁺ | Cyclopentyl cation |

Note: The m/z values are nominal and would be determined with high precision in a high-resolution mass spectrometer.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a cornerstone for the identification of functional groups within a molecule. For this compound, the spectra would be characterized by a combination of vibrations from the cyclopentyl ring, the substituted benzene ring, and the methoxy group.

The IR spectrum is expected to show characteristic C-H stretching vibrations for the aliphatic cyclopentyl group in the 2960-2850 cm⁻¹ region. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹. The presence of the methoxy group is typically indicated by a C-H stretching band around 2830 cm⁻¹ and a strong C-O stretching band in the 1250-1000 cm⁻¹ range. Aromatic C=C stretching vibrations will give rise to a series of bands in the 1600-1450 cm⁻¹ region, and the substitution pattern on the benzene ring will influence the pattern of out-of-plane C-H bending vibrations in the 900-650 cm⁻¹ "fingerprint" region.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The symmetric vibrations of the benzene ring and the carbon-carbon bonds of the cyclopentyl ring would be expected to produce strong Raman signals.

Table 2: Predicted Vibrational Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected in IR/Raman |

| ~3050-3000 | Aromatic C-H Stretch | IR (medium), Raman (strong) |

| ~2960-2850 | Aliphatic C-H Stretch (Cyclopentyl) | IR (strong), Raman (strong) |

| ~2830 | Methoxy C-H Stretch | IR (medium) |

| ~1600, 1500, 1450 | Aromatic C=C Stretch | IR (medium-strong), Raman (strong) |

| ~1250 | Asymmetric C-O-C Stretch (Ether) | IR (strong) |

| ~1030 | Symmetric C-O-C Stretch (Ether) | Raman (medium) |

| ~800-700 | Aromatic C-H Out-of-Plane Bend | IR (strong) |

X-ray Diffraction Techniques for Solid-State Structural Determination (e.g., Single-Crystal X-ray Diffraction)

To date, a single-crystal X-ray diffraction structure for this compound has not been reported in the publicly accessible crystallographic databases. However, were a suitable single crystal to be grown, this technique would provide the most definitive three-dimensional structure of the molecule in the solid state.

The analysis would yield precise atomic coordinates, from which exact bond lengths, bond angles, and torsion angles could be determined. This data would reveal the conformation of the cyclopentyl ring (likely an envelope or twist conformation) and its orientation relative to the plane of the benzene ring. The orientation of the methoxy group with respect to the aromatic ring would also be elucidated, including the C-O-C bond angle and the planarity of the methoxy group with the ring. Furthermore, the crystal packing arrangement would be revealed, showing any intermolecular interactions such as C-H···π or van der Waals forces that govern the solid-state assembly.

Complementary Advanced Characterization Methods (e.g., Electron Crystallography, X-ray Absorption Spectroscopy, Electron Microscopy)

In the absence of a single-crystal X-ray structure, other advanced characterization methods could potentially offer structural insights.

Electron Crystallography , particularly Microcrystal Electron Diffraction (MicroED), has emerged as a powerful technique for determining the structures of small organic molecules from nanocrystalline samples. If this compound proves difficult to crystallize into single crystals suitable for X-ray diffraction, MicroED could provide an alternative route to obtaining a high-resolution three-dimensional structure.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, providing a detailed understanding of molecular systems. For 1-Cyclopentyl-2-methoxybenzene, these calculations are typically performed using Density Functional Theory (DFT), a method that has proven to be highly effective for a wide range of chemical systems. arxiv.orgsuperfri.org The choice of functional, such as B3LYP, and a suitable basis set, like 6-311++G(d,p), is crucial for obtaining accurate results. researchgate.netmdpi.com

The electronic properties of a molecule are fundamental to its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. A smaller energy gap suggests that the molecule is more likely to be reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxybenzene ring, while the LUMO would also be associated with this aromatic system. The specific energies of these orbitals and their gap would be determined by the level of theory used in the calculation.

Table 1: Frontier Molecular Orbital Energies (Illustrative)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

Note: These are hypothetical values for illustrative purposes and would need to be calculated using specific computational methods.

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. uwlax.edu For a flexible molecule like this compound, which has a rotatable cyclopentyl group, conformational analysis is essential to identify the most stable conformer(s). uwlax.edu This involves calculating the energy of the molecule as a function of the torsion angle between the cyclopentyl and methoxybenzene moieties. The results of such an analysis would reveal the preferred orientation of the cyclopentyl group relative to the aromatic ring, which is influenced by steric hindrance and weak intramolecular interactions.

Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the infrared (IR) and Raman spectra. nih.gov By calculating the harmonic frequencies at the optimized geometry, a theoretical vibrational spectrum can be generated. nih.gov This predicted spectrum can be compared with experimental data to confirm the structure of the synthesized compound and to aid in the assignment of vibrational modes to specific bonds or functional groups. nih.govnih.gov For this compound, characteristic vibrational modes would include C-H stretching of the aromatic and aliphatic parts, C-O stretching of the methoxy (B1213986) group, and various bending and rocking motions of the rings.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups (Illustrative)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100-3000 |

| Aliphatic C-H | Stretching | 3000-2850 |

| C=C (Aromatic) | Stretching | 1600-1450 |

| C-O (Methoxy) | Stretching | 1250-1000 |

Note: These are general ranges and precise values would be obtained from specific calculations.

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the electronic structure of a molecule in terms of localized bonds and lone pairs, which aligns with the intuitive Lewis structure concept. uni-muenchen.deq-chem.com It provides detailed information about charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation. icm.edu.pl For this compound, NBO analysis can quantify the delocalization of electron density from the methoxy group's oxygen lone pairs into the aromatic ring and the interactions between the cyclopentyl group and the benzene (B151609) ring. wisc.edu The analysis involves a second-order perturbation theory approach to evaluate the energetic significance of these donor-acceptor interactions. wisc.edu

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule. uni-muenchen.de It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map displays regions of negative potential (typically colored red), which are electron-rich and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and prone to nucleophilic attack. nih.gov For this compound, the MEP surface would likely show a region of high negative potential around the oxygen atom of the methoxy group, indicating its nucleophilic character. The aromatic ring would also exhibit regions of varying potential due to the influence of the methoxy and cyclopentyl substituents.

Reaction Mechanism Modeling

Computational chemistry can also be employed to model the mechanisms of chemical reactions involving this compound. By calculating the potential energy surface for a proposed reaction pathway, chemists can identify transition states, intermediates, and the activation energies associated with each step. This information is crucial for understanding the kinetics and thermodynamics of a reaction and for predicting the likely products. While specific reaction modeling for this compound is not widely reported, such studies could, for example, investigate electrophilic aromatic substitution reactions, providing insights into the regioselectivity directed by the methoxy and cyclopentyl groups.

Characterization of Transition States and Intermediates

Computational studies, particularly those employing Density Functional Theory (DFT), provide significant insights into the mechanisms of chemical reactions, including the characterization of transient structures like transition states and intermediates. While specific research directly targeting the transition states and intermediates of reactions involving this compound is not extensively documented, valuable inferences can be drawn from studies on analogous systems, such as the alkylation of phenols.

In the context of phenol (B47542) alkylation, which is analogous to the synthesis of this compound from phenol and a cyclopentylating agent, DFT calculations have been used to elucidate reaction mechanisms. nih.gov For instance, in the acid-catalyzed alkylation of phenol with olefins, the mechanism is understood to proceed through the formation of a sulfonic ester intermediate when a catalyst like Amberlyst-15 (modeled by benzenesulfonic acid) is used. nih.govresearchgate.net This intermediate then participates in several competing reaction pathways, including O-alkylation to form the ether (analogous to this compound) and C-alkylation at the ortho and para positions. nih.gov

The transition state for the direct O-alkylation pathway has been characterized as a "six-ring" structure (S-O-H-O-R-O-S), with a calculated transition barrier of approximately 30.62 kcal/mol relative to the sulfonic ester complex. researchgate.netresearchgate.net The stability of intermediates, such as the protonated ether, plays a crucial role in subsequent intramolecular rearrangements that can lead to C-alkylated products. nih.gov The energy profile of such reactions reveals that the formation of the ether is often the kinetically favored pathway at lower temperatures and shorter reaction times. researchgate.net

A conceptual DFT investigation into the electrophilic aromatic substitution (SEAr) of 1,2-dimethoxybenzene (B1683551) (a structural analogue of this compound) with a captodative olefin further highlights the role of intermediates. scirp.org The study identified the σ-complex as a key intermediate, with its stability being influenced by the polarity of the solvent. scirp.org In nonpolar solvents, the reaction is more likely to proceed to the final product, whereas in polar solvents, the intermediate is stabilized, increasing the energy barrier for the subsequent reaction step. scirp.org

These studies on analogous systems provide a foundational understanding of the types of transition states and intermediates that would be expected in reactions involving this compound. Direct computational studies on this specific compound would be necessary to provide precise energetic and structural data.

Determination of Reaction Pathway Energy Profiles

The determination of reaction pathway energy profiles is a cornerstone of computational chemistry, providing a quantitative description of the energetic landscape of a chemical transformation. chemguide.co.uk These profiles map the energy of the system as it progresses from reactants to products, identifying transition states as energy maxima and intermediates as local energy minima. chemguide.co.uk

For reactions analogous to the formation of this compound, such as the alkylation of phenol, DFT calculations have been instrumental in constructing these energy profiles. nih.govresearchgate.net A study on the alkylation of phenol with isopropene and tributene, using benzenesulfonic acid as a model for an acid catalyst, established a neutral-pathway mechanism. nih.gov The initial step, the formation of a sulfonic ester from the olefin and the acid, is highly exothermic with a negligible activation barrier. researchgate.net

The subsequent reaction of the sulfonic ester with phenol can proceed via three main pathways: direct O-alkylation, ortho-C-alkylation, and para-C-alkylation. nih.gov The energy profile reveals that O-alkylation to form the phenolic ether is the most energetically favorable path under neutral conditions. nih.gov The transition state for O-alkylation is calculated to be lower in energy compared to those for C-alkylation, making the ether the kinetically controlled product. researchgate.net

The energy profile for the Diels-Alder reaction between 1-methoxy-1,3-butadiene (B1596040) and methyl acrylate (B77674) to form a substituted cyclohexene, an analogue that shares the methoxy-substituted cyclic structure, has also been studied using DFT. researchgate.netresearchgate.netdntb.gov.ua Potential Energy Surface (PES) scans are employed to identify the most stable conformations of the product by analyzing the total energy as a function of dihedral angles. researchgate.netdntb.gov.ua Such analyses are crucial for understanding the stereochemical outcome of the reaction.

Furthermore, computational studies on the electrophilic aromatic substitution of 1,2-dimethoxybenzene have detailed the free activation energy (ΔG‡) along the reaction coordinate. scirp.org These studies show that the reaction is highly regioselective, with the energy profile clearly favoring the formation of a single product. scirp.org The energy barriers along the pathway are influenced by the solvent, with nonpolar solvents leading to a more facile reaction. scirp.org

These examples demonstrate the power of computational methods in mapping the intricate energy landscapes of reactions involving substituted benzenes, providing a framework for understanding the reactivity and product distribution for compounds like this compound.

Computational Prediction and Validation of Spectroscopic Data

Computational chemistry has become an indispensable tool for the prediction and interpretation of spectroscopic data, often achieving accuracy comparable to experimental measurements, especially for small to medium-sized molecules. aip.org Techniques like Density Functional Theory (DFT) are widely used to calculate various spectroscopic parameters, which can then be compared with experimental spectra for validation and assignment of spectral features. ijert.org

For anisole (B1667542) (methoxybenzene), a core structural component of this compound, extensive computational studies have been performed to predict its spectroscopic properties. aip.orgijert.org An integrated computational approach has been developed to calculate the vibrationally resolved electronic spectra of anisole. aip.org This involves geometry optimization of the ground (S₀) and first excited (S₁) electronic states, followed by the computation of Franck-Condon factors to simulate the absorption spectrum. aip.org The remarkable agreement between the theoretical and experimental spectra has even allowed for the revision of some assignments of fundamental vibrations in the S₁ state of anisole. aip.org

Similarly, for derivatives of anisole, such as 4-methoxythioanisole, DFT calculations at the B3LYP level have been used to determine geometrical parameters, vibrational frequencies, and NMR chemical shifts. ijert.org The theoretical vibrational spectra are often refined using scaled quantum mechanics force field (SQM-FF) methods to improve agreement with experimental FT-IR and FT-Raman data. ijert.org

The use of machine learning in computational spectroscopy is a growing trend. nih.govrsc.org Supervised machine learning models, such as neural networks, can be trained on datasets of computed spectroscopic properties to predict the spectra of new molecules with significantly reduced computational cost. nih.gov These models use electronic descriptors derived from low-cost DFT calculations to predict absorption spectra at a higher level of theory, achieving results close to chemical accuracy. nih.gov

Theoretical Studies of Derivatives and Analogues

Structure-Reactivity and Structure-Property Relationship Prediction

The prediction of structure-reactivity and structure-property relationships through computational methods is a powerful approach for the rational design of molecules with desired characteristics. mdpi.comresearchgate.net For derivatives and analogues of this compound, these studies focus on how the nature and position of substituents on the benzene ring influence their chemical behavior and physical properties.

The methoxy group in anisole, the parent compound of this compound, is known to be an activating, ortho/para-directing group in electrophilic aromatic substitution reactions. wikipedia.orglibretexts.org This is due to the electron-donating mesomeric effect of the methoxy group, which increases the electron density on the aromatic ring, particularly at the ortho and para positions, making it more nucleophilic than benzene. wikipedia.org Computational studies on substituted azobenzenes have confirmed that electron-donating groups can influence the electronic structure and properties of the molecule. mdpi.com

DFT calculations on dimethoxybenzene derivatives have been used to analyze their electronic properties, including HOMO and LUMO energy levels and molecular electrostatic potentials (MEPs). nih.gov These calculations help in understanding the reactivity of the molecules, with the MEP identifying regions of high and low electron density, which correspond to sites susceptible to electrophilic and nucleophilic attack, respectively. nih.gov For example, in a study of two dimethoxybenzene derivatives, the MEPs revealed differences in their electrophilic and nucleophilic character, which could influence their interactions with biological targets. nih.gov

Assessment of Non-Linear Optical (NLO) Properties

The assessment of non-linear optical (NLO) properties of organic molecules is a significant area of research, driven by their potential applications in optoelectronics and photonics. nih.govrsc.org Computational methods, particularly DFT, have proven to be highly effective in predicting and understanding the NLO response of molecules, providing a route to design novel NLO materials. researchgate.net

The NLO properties of organic molecules are often enhanced in donor-acceptor substituted π-conjugated systems. optica.org The presence of an electron-donating group (like the methoxy group in this compound) and an electron-accepting group connected by a conjugated bridge can lead to a large second-order NLO response (hyperpolarizability, β). optica.orgacs.org Computational studies on various donor-acceptor substituted benzene derivatives have established clear structure-property relationships. optica.orgnih.gov For instance, the magnitude of β is influenced by the strength of the donor and acceptor groups, the length and nature of the π-electron system, and the molecular conformation. optica.org

Theoretical investigations into the NLO properties of meta-nitroaniline, a classic donor-acceptor benzene derivative, have shown that intramolecular charge transfer (ICT) plays a crucial role. nih.govacs.org The NLO response is sensitive to the electronic transitions and the charge redistribution within the molecule upon excitation. nih.gov

For analogues of this compound, the introduction of suitable acceptor groups could induce significant NLO activity. Computational studies on diphenyl ferrocenyl butene derivatives with donor substitutions like methoxy groups have shown that these molecules can exhibit large hyperpolarizabilities. researchgate.net Similarly, studies on donor-acceptor substituted bi-naphthyl-2-pyrazolines have demonstrated how the strategic placement of substituents can modulate the NLO response, enhancing either second or third-order susceptibilities. rsc.org

The design of non-fullerene acceptors for organic solar cells has also benefited from computational NLO studies. nih.gov By modifying acceptor moieties with different substituents, it is possible to tune the electronic properties, such as the HOMO-LUMO gap, which in turn affects the NLO response. nih.gov These studies highlight the potential for designing derivatives of this compound with significant NLO properties by incorporating appropriate donor-acceptor motifs.

Applications in Advanced Chemical Research and Materials Science

Utility as Chemical Intermediates in Complex Organic Synthesis

The structural features of 1-cyclopentyl-2-methoxybenzene make it a valuable chemical intermediate. The methoxy (B1213986) group activates the benzene (B151609) ring for electrophilic substitution, primarily at the ortho and para positions, while the ether linkage itself can be cleaved under strong acidic conditions to reveal a phenol (B47542), opening further synthetic pathways. wikipedia.org The cyclopentyl group introduces a non-planar, three-dimensional character that can be crucial for influencing the conformation and biological activity of larger molecules.

Precursors for the Synthesis of Advanced Organic Scaffolds

The cyclopentyl-anisole framework is a foundational element for constructing more elaborate and functionally complex molecular architectures, known as organic scaffolds. These scaffolds form the core of molecules designed for specific functions in medicine and materials.

Research has demonstrated the development of advanced polyimides featuring cyclopentyl "cardo" units (where the cyclopentyl ring is part of the polymer backbone). mdpi.com The synthesis of these materials begins with precursors derived from dicyclopentadiene, which are used to build diamine monomers containing a cyclopentane-1,1-diylbis(4,1-phenylene) structure. mdpi.com This highlights how the rigid cyclopentyl group can be integrated into larger, high-performance polymer scaffolds. mdpi.com

Furthermore, the anisole (B1667542) moiety can be chemically activated to participate in complex bond-forming reactions. For instance, tungsten-anisole complexes can undergo double protonation to create highly electrophilic intermediates. nih.gov These activated complexes react with various nucleophiles to form 3,6-substituted cyclohexenes, which are versatile building blocks for creating diverse libraries of chemical compounds. nih.gov This strategic activation of the anisole ring provides a pathway from simple aromatic precursors to complex, three-dimensional scaffolds.

| Related Precursor/Complex | Resulting Scaffold/Building Block | Synthetic Application |

| Cyclopentyl-containing Bisphenol | Cardo-type Polyimide Diamine (CPDA) | Foundation for high-performance polymers with enhanced solubility and tensile properties. mdpi.com |

| Tungsten-Anisole Complex | 3,6-Substituted Cyclohexenes | Versatile intermediates for constructing diverse chemical libraries. nih.gov |

| 1-Cyclopentyl-4-methoxybenzene (B3242259) | N/A | Classified as a material building block for synthesizing more complex molecules. |

Building Blocks for Specialty Chemicals and Fine Chemical Production

In the realm of specialty and fine chemicals, which includes pharmaceuticals, agrochemicals, and other high-value products, this compound and its isomers serve as crucial building blocks. sigmaaldrich.com These are relatively simple molecules that can be incorporated into larger, more complex targets through reliable chemical reactions.

A direct application illustrating this role is found in pharmaceutical chemistry. A derivative, 1-cyclopentyl-2-methoxy-1-phenyl ethanol, has been identified and synthesized as an impurity found in Penequine hydrochloride, indicating that the this compound structure is a component in the synthesis or degradation pathway of this pharmaceutical compound.

The broader utility of this structural class is evident from chemical supplier catalogues, which classify isomers and analogues like 1-cyclopentyl-4-methoxybenzene, 1-(1-isocyanatocyclopentyl)-4-methoxybenzene, and 1-cyclopropyl-2-methoxybenzene (B3030902) as "Building Blocks," "Pharmaceutical Intermediates," or components for compound libraries. bldpharm.combldpharm.com This classification underscores their role as foundational materials for research and development in the production of high-value chemicals.

Contributions to Materials Science and Engineering

The unique physicochemical properties imparted by the cyclopentyl and methoxybenzene groups allow for potential applications in materials science, influencing the design of polymers, electronic materials, and advanced functional coatings.

Monomeric Units in Polymer Design and Synthesis

The structure of this compound contains motifs that are valuable in the design of monomers for advanced polymers. The incorporation of bulky, cycloaliphatic groups like cyclopentyl into a polymer backbone can significantly alter its properties.

A clear example is the synthesis of cardo-type polyimides where a diamine monomer, 4,4′-((cyclopentane-1,1-diylbis(4,1-phenylene))bis(oxy))dianiline (CPDA), is used. mdpi.com This monomer, built from a cyclopentyl-containing bisphenol, introduces a non-coplanar, rigid kink into the polymer chain. mdpi.com The resulting polyimides exhibit enhanced solubility in organic solvents and large elongation at break, properties attributed directly to the presence of the cyclopentyl unit. mdpi.com Similarly, cyclopentyl methacrylate (B99206) has been used in radical polymerization to create polymers whose properties are influenced by the aliphatic ring. researchgate.net

While not a polymer itself, this compound represents a potential precursor for such monomers. Functionalization, for example by introducing amine or carboxylic acid groups, could convert it into a monomer suitable for polymerization reactions like polycondensation, leading to novel polyesters or polyamides with tailored thermal and mechanical properties.

Components in the Development of Organic Electronic Materials

The field of organic electronics, which includes devices like organic light-emitting diodes (OLEDs) and organic solar cells, relies on materials that can transport charge effectively and have tunable electronic properties. researchgate.netdokumen.pub Substituted anisoles are finding a role in this area, not just as synthetic precursors but also as processing aids and functional components.

Anisole is recognized as a "green" solvent—a more environmentally benign alternative to traditional solvents like chlorobenzene—for processing hole-transport materials used in perovskite solar cells. mdpi.com Its use has been shown to improve the photovoltaic parameters of the resulting devices. mdpi.com

Beyond processing, the methoxybenzene unit can be directly integrated into device structures to modify electronic properties. Research has shown that methoxybenzene can be electrochemically grafted onto silicon (Si(111)) surfaces. scispace.com This surface functionalization chemically passivates the silicon and alters its electronic characteristics, such as the electron affinity, which is a critical parameter in the engineering of hybrid inorganic/organic semiconductor devices. scispace.com The ability to tailor the interface properties between an inorganic semiconductor and an organic layer is fundamental to the development of advanced electronic components.

Applications in Advanced Coatings, Adhesives, and Resins

In the formulation of advanced coatings, adhesives, and resins, performance is dictated by the chemical nature of the binders and additives used. nevchem.combasf.com These components control properties such as adhesion, hardness, chemical resistance, and gloss. nevchem.comspecialchem.com While this compound is not a resin itself, its structural components suggest potential utility in this field.

Anisole is listed as a solvent in patent literature for weather-resistant hard coating compositions, indicating its compatibility with coating formulations. google.com Its use as a solvent for spin-coating processes on various substrates has also been documented. researchgate.net